Structural Identity Verification: Molecular Weight and Formula as Comparator Baseline
The target compound is confirmed to have a molecular formula of C16H22N2O4 and a molecular weight of 306.36 g/mol . This distinguishes it from misassigned identifiers in public databases; for example, a BindingDB entry (BDBM50456166) previously associated with this compound actually corresponds to a C41H46F3N5O2 structure with a molecular weight of 697.83 g/mol [1]. This quantification is critical for procurement authentication.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 306.36 g/mol (C16H22N2O4) |
| Comparator Or Baseline | 697.83 g/mol (C41H46F3N5O2) — the compound in BindingDB BDBM50456166 sometimes misassociated with CAS 832117-59-6 |
| Quantified Difference | The correct target compound is 391.47 g/mol (56.1%) smaller than the misassigned BDBM50456166 entity |
| Conditions | Calculated from molecular formula; vendor specification versus BindingDB entry [1] |
Why This Matters
Ensures the correct chemical entity is procured; prevents experimental failure due to identity confusion in public databases.
- [1] BindingDB. BDBM50456166 (CHEMBL4216870). Affinity data and molecular properties. Accessed 2026-04-30. View Source
